molecular formula C14H25Cl2N3O3 B1676509 Reglan CAS No. 54143-57-6

Reglan

Katalognummer B1676509
CAS-Nummer: 54143-57-6
Molekulargewicht: 354.3 g/mol
InChI-Schlüssel: KJBLQGHJOCAOJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Reglan, also known as metoclopramide, is a medication used for stomach and esophageal problems. It is commonly used to treat and prevent nausea and vomiting, to help with emptying of the stomach in people with delayed stomach emptying, and to help with gastroesophageal reflux disease .


Molecular Structure Analysis

Metoclopramide hydrochloride, the active ingredient of Reglan, is a white crystalline, odorless substance, freely soluble in water. Its molecular weight is 354.3. The molecular formula is C14H22ClN3O2·HCl·H2O .


Physical And Chemical Properties Analysis

Reglan, or metoclopramide hydrochloride, is a white crystalline, odorless substance that is freely soluble in water . More specific physical and chemical properties like melting point, boiling point, etc., are not provided in the search results.

Wissenschaftliche Forschungsanwendungen

Summary of the Application

Reglan is used in combination with 5-fluorouracil (5-FU) for treating colon cancer. The combination of these drugs is delivered through hybrid films created through a coaxial electrospraying and a followed casting process .

Methods of Application or Experimental Procedures

The films are composed of Reglan and 5-FU-loaded cellulose acetate (CA) core-shell particles within the polyvinylpyrrolidone (PVP) film matrix. The microscopic observations demonstrated that the films had a solid cross-section with the loaded core-shell particles .

Results or Outcomes

In vitro dissolution tests indicated that the films were able to provide the desired asynchronous dual-drug delivery, a fast release of Reglan and a followed sustained release of 5-FU .

2. Application in Gastroenterology

Summary of the Application

Reglan has been the cornerstone of gastroparesis management for the past 40 years as it is the only FDA-approved medication for gastroparesis . It works by increasing the movements or contractions of the stomach and intestines .

Methods of Application or Experimental Procedures

Historically, Reglan has been used in oral, intravenous, and subcutaneous formulations . It is an antiemetic and prokinetic medication that acts through the inhibition of central (chemoreceptor trigger zone) and peripheral dopaminergic and serotogenic receptors .

Results or Outcomes

Reglan relieves symptoms such as nausea, vomiting, heartburn, a feeling of fullness after meals, and loss of appetite .

3. Application in Gastroesophageal Reflux Disease (GERD) Treatment

Summary of the Application

Reglan is used to treat the symptoms of gastroesophageal reflux disease (GERD). It can also treat conditions that cause a slow emptying of your stomach and intestinal tract .

Methods of Application or Experimental Procedures

Reglan is taken orally 30 minutes before eating. It works by helping the muscles in your digestive tract move food, which empties your digestive tract and relieves symptoms such as fullness, nausea, and heartburn .

Results or Outcomes

Reglan effectively treats the symptoms of GERD, providing relief from fullness, nausea, and heartburn .

4. Application in Understanding Drug Metabolism

Summary of the Application

The metabolism and excretion of Reglan have been studied to understand its mechanism of action and its effects on the body .

Methods of Application or Experimental Procedures

Reglan’s half-life, metabolism, and excretion were studied. It was found that the liver minimally metabolizes Reglan and about 85% of it is excreted in the urine (20% unchanged), with 5% excreted in bile/feces .

Results or Outcomes

The exact mechanism of action of Reglan is unknown, but it is known to sensitize tissues to acetylcholine, stimulating upper GI tract motility. It also antagonizes central and peripheral dopamine receptors, producing antiemetic effects .

5. Application in Treatment of Reflux Disease

Summary of the Application

Reglan is used to treat reflux disease. It is prescribed when other medications have not worked .

Methods of Application or Experimental Procedures

Reglan is taken orally with a glass of water. It is taken on an empty stomach, about 30 minutes before eating .

Results or Outcomes

Reglan helps the muscles in your digestive tract move food. This empties your digestive tract, which relieves symptoms such as fullness, nausea, and heartburn .

6. Application in Understanding Properties of Procainamide

Summary of the Application

The discovery of metoclopramide was a fortunate stroke of serendipity. It was synthesized during a trial that aimed to better understand the properties of procainamide, an antiarrhythmic drug .

Methods of Application or Experimental Procedures

A simple substitution of a benzene ring gave rise to its antiemetic properties without the local anesthetic or cardiac antiarrhythmic activity of procainamide .

Results or Outcomes

The medication has been a staple in US markets since 1979 and is now available in oral, subcutaneous, intravenous, and, most recently, intranasal forms .

Safety And Hazards

Reglan comes with the risk of several serious side effects, including tardive dyskinesia, a condition involving involuntary facial and body movements . It’s advised that people should not use Reglan if they’ve ever had muscle movement problems after using metoclopramide or similar medicines, or if they’ve had a movement disorder called tardive dyskinesia .

Eigenschaften

IUPAC Name

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN3O2.ClH.H2O/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;;/h8-9H,4-7,16H2,1-3H3,(H,17,19);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBLQGHJOCAOJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5581-45-3, 364-62-5 (Parent)
Record name Benzamide, 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-, hydrochloride, hydrate (1:2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5581-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metoclopramide hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054143576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Reglan

CAS RN

54143-57-6
Record name Metoclopramide monohydrochloride monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54143-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metoclopramide hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054143576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-5-chlor-N- [2-(diethylamino)ethyl]-2- methoxybenzamid hydrochloride monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METOCLOPRAMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1792A2RVD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reglan
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reglan
Reactant of Route 3
Reactant of Route 3
Reglan
Reactant of Route 4
Reactant of Route 4
Reglan
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reglan
Reactant of Route 6
Reactant of Route 6
Reglan

Citations

For This Compound
16,600
Citations
RA Menke, L Swanson, NL Erickson, G Reglan… - Archives of women's …, 2019 - Springer
This study leverages psychiatric intake data from treatment-seeking perinatal women aiming to explore the understudied associations between childhood adversity, sleep quality, and …
Number of citations: 13 link.springer.com
EA Jackson, AA Cardoni, MA Smith… - Drug Intelligence & …, 1980 - journals.sagepub.com
Objectives After reading this article, the learner will be able to: 1. identify the FDA-approved indications and investigational uses for metoclopramide; 2. describe the proposed …
Number of citations: 1 journals.sagepub.com
R Piloty - Fundamentals and Standards in Hardware Description …, 1993 - Springer
REGLAN [1] has been designed with three objectives in mind: (1) Validation of the CONLAN concept of language derivation from BCL, (2) focus on RT-level description yet retaining …
Number of citations: 1 link.springer.com
KW Garren, AJ Repta - International journal of pharmaceutics, 1985 - Elsevier
… Daniels and Belt, 1982) have identified intravenous me~oclopramide (Reglan Injectable) as … of Reglan) we have become aware of situations in which cisplatin and Reglan Injectable …
Number of citations: 4 www.sciencedirect.com
ODT Reglan - APRN and PA's Complete Guide to Prescribing …, 2021 - books.google.com
Zavesca Cap 100 mg Comment: Zavesca (miglustat) is a glucosylceramide synthase inhibitor indicated as monotherapy for treatment of adult patients with mild/moderate type 1 …
Number of citations: 0 books.google.com
A Fine, DN Churchill - Canadian Medical Association Journal, 1981 - ncbi.nlm.nih.gov
… using any of these drugs and administration of Reglan. The safetyofuseof Reglan in pregnancy has not been established. Therefore, Reglan should not be used in women of child-…
Number of citations: 58 www.ncbi.nlm.nih.gov
GI Benrubi, M Norvell, RC Nuss, H Robinson - Gynecologic oncology, 1985 - Elsevier
… Reglan in the prevention of cis-platinum-induced nausea and vomiting. In this study patients receiving Reglan … Patients receiving the combination of Reglan and Solu-medrol had better …
Number of citations: 26 www.sciencedirect.com
E Laho, X Borshi - 2018 - knowledgecenter.ubt-uni.net
… Reglan in the pediatric population. Materials and methods. This study analyzed all the cases of Metoclopramide toxicity who took the Reglan … the overdose of Reglan solution they were …
Number of citations: 4 knowledgecenter.ubt-uni.net
L Marasco - J Hum Lact, 2008 - academia.edu
… drugs are metoclopramide (Reglan/Maxeran/Maxolon) and domperidone (Motilium). Both work by raising prolactin, the hormone that boosts your milk. Reglan can cause depression in …
Number of citations: 25 www.academia.edu
T Maxmudjon… - … asian journal of …, 2021 - cajad.centralasianstudies.org
… Reglan is rarely used in the design of small-volume, slightly clingy silhouette dresses. Fashion reglan style is mainly recommended for dresses with a sleek and straight silhouette [14-17…

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.